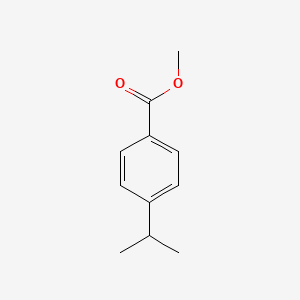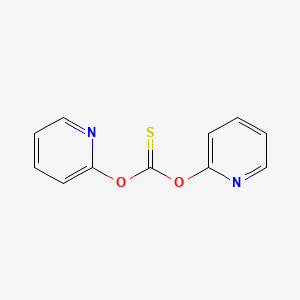
Methyl 4-isopropylbenzoate
Descripción general
Descripción
Methyl 4-isopropylbenzoate is a chemical compound with the molecular formula C11H14O2 .
Molecular Structure Analysis
The molecular structure of Methyl 4-isopropylbenzoate consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 178.23 g/mol .
Physical And Chemical Properties Analysis
Methyl 4-isopropylbenzoate has a molecular weight of 178.23 g/mol .
Aplicaciones Científicas De Investigación
Steric Effects in Isopropylbenzoic Acids
Research by Fiedler et al. (1999) explored the steric effects of the isopropyl group in isopropylbenzoic acids, including 4-isopropylbenzoic acid. They investigated the influence of variable conformation on observed steric effects, particularly in gas-phase acidities and IR spectra in various solvents. This study provides insights into the conformational properties and reactivity of compounds like methyl 4-isopropylbenzoate due to the isopropyl group's influence (Fiedler et al., 1999).
Synthesis of Antidiabetic Drugs
Tan Shi-gui (2004) described the synthesis of the antidiabetic drug cis-nateglinide, using 4-isopropylbenzoate. This compound was a key intermediate in the synthesis process, highlighting its role in pharmaceutical applications, especially in the production of medication for diabetes management (Tan Shi-gui, 2004).
Catalysis in C-H Bond Oxidations
Balahura et al. (1997) investigated the monopersulfate oxidation of 4-isopropylbenzoic acid, catalyzed by a water-soluble metalloporphyrin. This study contributes to understanding the mechanisms in C-H bond oxidations, especially in the context of high-valent hydroxo-metal-oxo porphyrin intermediates. Such research can be crucial in synthetic chemistry and catalysis involving compounds like methyl 4-isopropylbenzoate (Balahura et al., 1997).
Synthesis and Biological Activity of Thiazoles
Kumar et al. (1993) conducted a study on the synthesis of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, exploring its potential as an antitumor and antifilarial agent. This work is significant in understanding the role of 4-isopropylbenzoate derivativesin the development of potential therapeutic agents, specifically for leukemia and filarial infections (Kumar et al., 1993).
Role in Patent Information and Research Transfer
Dou (2017) discussed the importance of patent information retrieval and automatic patent analysis in the context of research transfer, especially to Small and Medium-sized Enterprises (SMEs). The process for the preparation of 4-methyl thiazole, involving isopropylidene methylamine, highlights the significance of compounds like methyl 4-isopropylbenzoate in the innovation and commercialization of research outcomes (Dou, 2017).
Transesterification Catalysts in Organometallic Chemistry
Angiolini et al. (2006) studied the application of triorganotin 4-isopropylbenzoates as transesterification catalysts. This research is crucial for understanding the catalytic properties of organotin derivatives, which are important in industrial chemistry and the production of biodiesel fuel (Angiolini et al., 2006).
Propiedades
IUPAC Name |
methyl 4-propan-2-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)9-4-6-10(7-5-9)11(12)13-3/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIVTJSCIHXKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281066 | |
| Record name | Methyl cumate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-isopropylbenzoate | |
CAS RN |
20185-55-1 | |
| Record name | Methyl 4-isopropylbenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020185551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl cumate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20013 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl cumate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-isopropylbenzoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PU4R42BT2Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-{[(4-Methylphenyl)amino]methyl}phenyl)methanol](/img/structure/B1361441.png)

![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B1361451.png)
![3-[(Ethoxycarbonyl)amino]benzoic acid](/img/structure/B1361453.png)
![(2E)-4-[(3-carbamoylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1361454.png)

![4-[4-(3-Carboxy-acryloyl)-piperazin-1-yl]-4-oxo-but-2-enoic acid](/img/structure/B1361456.png)


![Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate](/img/structure/B1361466.png)


![4-[(E)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]benzoic acid](/img/structure/B1361476.png)
![5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1361481.png)